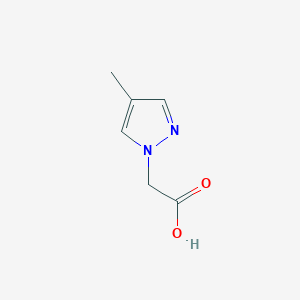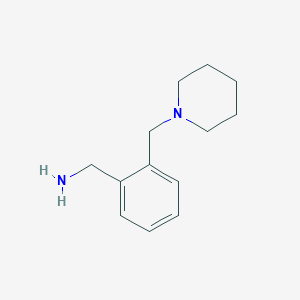
1-(4-甲基-1H-吡唑-1-基)乙酸
描述
2-(4-methyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methyl-1H-pyrazol-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-methyl-1H-pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-1H-pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
类似于“1-(4-甲基-1H-吡唑-1-基)乙酸”的含吡唑核心化合物,已被研究用于其潜在的抗癌特性。 例如,吡唑衍生物在前列腺癌细胞中显示出生长抑制,表明我们感兴趣的化合物也可能通过类似的机制具有抗癌活性 .
抗利什曼原虫病和抗疟疾活性
含吡唑的化合物以其抗利什曼原虫病和抗疟疾活性而闻名。 一项关于肼偶联吡唑的研究表明,该化合物与“1-(4-甲基-1H-吡唑-1-基)乙酸”具有结构相似性,并表现出对这些寄生虫的有效体外活性 。 这表明我们的化合物可能用于治疗或预防利什曼原虫病和疟疾。
药物设计与合成
吡唑部分是药物设计中的一个常见特征,因为它具有药理学意义。 据报道,相关化合物,如三唑衍生物的合成具有高度选择性和环境友好性 。 这表明“1-(4-甲基-1H-吡唑-1-基)乙酸”在开发具有更高疗效和更低环境影响的新药方面可能具有价值。
结核病治疗
含咪唑基团的吡唑类化合物已被合成并评估其对结核分枝杆菌的抗结核潜力 。 鉴于结构相似性,“1-(4-甲基-1H-吡唑-1-基)乙酸”也可能被探索用于其治疗结核病的潜力。
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function
Mode of Action
Molecular simulation studies of related compounds suggest that they may bind to the active sites of target proteins, resulting in changes to their function . The specific interactions between 2-(4-methyl-1H-pyrazol-1-yl)acetic acid and its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects
Result of Action
Related compounds have shown various biological activities, such as antifungal and antibacterial effects
生化分析
Biochemical Properties
2-(4-methyl-1H-pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency. Additionally, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid can form complexes with metal ions, which may further modulate its biochemical activity .
Cellular Effects
The effects of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . For instance, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and thus reducing their activity . Additionally, 2-(4-methyl-1H-pyrazol-1-yl)acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-(4-methyl-1H-pyrazol-1-yl)acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-(4-methyl-1H-pyrazol-1-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell . For example, the compound may be metabolized by enzymes involved in oxidative stress responses, leading to the production of reactive oxygen species or other byproducts .
Transport and Distribution
The transport and distribution of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles or cellular structures .
Subcellular Localization
The subcellular localization of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus may impact gene expression and other nuclear processes .
属性
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUDOROFFCNCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424497 | |
| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956364-44-6 | |
| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)





